molecular formula C21H17N3O B4079158 N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE CAS No. 64990-15-4

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE

Cat. No.: B4079158
CAS No.: 64990-15-4
M. Wt: 327.4 g/mol
InChI Key: OSHKKYSYOUUOFF-UHFFFAOYSA-N
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Description

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, biotechnology, and material sciences. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE typically involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule. One common method includes the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out in a vessel protected from air moisture to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining anhydrous conditions and using appropriate solvents and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions may result in the formation of different substituted acridine derivatives.

Scientific Research Applications

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects. The compound targets specific molecular pathways, including those involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
  • Triazoloacridone (C-1305)
  • Amsacrine (m-AMSA)

Uniqueness

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE is unique due to its specific structure, which allows it to effectively intercalate into DNA and disrupt biological processes. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14(25)22-15-10-12-16(13-11-15)23-21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHKKYSYOUUOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215310
Record name Acetanilide, 4'-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64990-15-4
Record name Acetanilide, 4'-(9-acridinylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064990154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 4'-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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